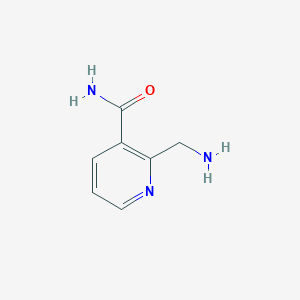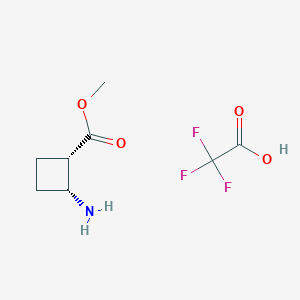
methyl(1S,2R)-2-aminocyclobutane-1-carboxylate;trifluoroaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(1S,2R)-2-aminocyclobutane-1-carboxylate;trifluoroaceticacid is a compound that combines a cyclobutane ring with an amino group and a carboxylate ester, along with trifluoroacetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl(1S,2R)-2-aminocyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The reaction conditions often include the use of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems for the direct introduction of functional groups into organic compounds . This method allows for efficient and sustainable synthesis, which is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl(1S,2R)-2-aminocyclobutane-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It can also participate in cycloaddition reactions, such as Diels-Alder reactions .
Common Reagents and Conditions: Common reagents used in these reactions include strong bases like sodium ethoxide for elimination reactions, and weaker bases like water for substitution reactions . The conditions vary depending on the desired reaction, with temperature and solvent playing significant roles.
Major Products: The major products formed from these reactions depend on the specific reaction pathway. For example, elimination reactions may yield alkenes, while substitution reactions can produce various substituted cyclobutane derivatives .
Applications De Recherche Scientifique
Methyl(1S,2R)-2-aminocyclobutane-1-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a conformationally rigid analog of natural amino acids, making it useful in the study of protein structure and function . Industrially, it is used in the synthesis of various organic compounds and materials .
Mécanisme D'action
The mechanism of action of methyl(1S,2R)-2-aminocyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . The exact pathways involved may vary, but typically include interactions with proteins and nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other cyclobutane derivatives, such as methyl (1R,2S)-2-cyano-2-phenylcyclopropanecarboxylate . These compounds share structural similarities but differ in their functional groups and stereochemistry.
Uniqueness: Methyl(1S,2R)-2-aminocyclobutane-1-carboxylate is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows it to participate in a variety of chemical reactions and makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H12F3NO4 |
|---|---|
Poids moléculaire |
243.18 g/mol |
Nom IUPAC |
methyl (1S,2R)-2-aminocyclobutane-1-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H11NO2.C2HF3O2/c1-9-6(8)4-2-3-5(4)7;3-2(4,5)1(6)7/h4-5H,2-3,7H2,1H3;(H,6,7)/t4-,5+;/m0./s1 |
Clé InChI |
FIOCTXILUVEPRM-UYXJWNHNSA-N |
SMILES isomérique |
COC(=O)[C@H]1CC[C@H]1N.C(=O)(C(F)(F)F)O |
SMILES canonique |
COC(=O)C1CCC1N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




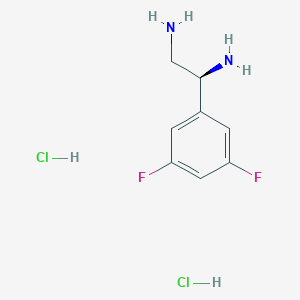
![(S)-1'-(Cyclobutylmethyl)-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13034670.png)
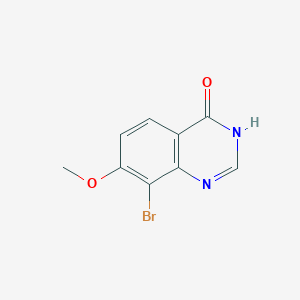
![2-Iodo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13034687.png)
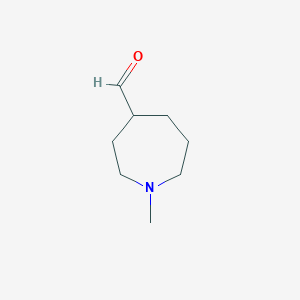
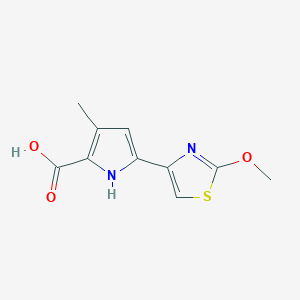
![6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole](/img/structure/B13034704.png)
![cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine](/img/structure/B13034705.png)

![(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol](/img/structure/B13034736.png)
